molecular formula C34H78O16P4Ti B12285902 Dioctyl phosphono phosphate;ethane-1,2-diol;titanium

Dioctyl phosphono phosphate;ethane-1,2-diol;titanium

Cat. No.: B12285902
M. Wt: 914.7 g/mol
InChI Key: YLQWPVWUKMNEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C34H78O16P4Ti

Molecular Weight

914.7 g/mol

IUPAC Name

dioctyl phosphono phosphate;ethane-1,2-diol;titanium

InChI

InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2;

InChI Key

YLQWPVWUKMNEKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with the dissolution of titanium(IV) isopropoxide or titanium tetrachloride in anhydrous ethanol. Ethane-1,2-diol is then introduced as a chelating agent, forming a titanium-glycolate intermediate. Dioctyl phosphono phosphate is subsequently added, displacing the glycolate ligands to form the final complex. Key parameters include:

  • Temperature : Maintained at 60–80°C to prevent solvent evaporation while ensuring reactivity.
  • Molar Ratios : A 1:2:1 molar ratio of titanium salt, ethane-1,2-diol, and dioctyl phosphono phosphate optimizes product yield.
  • Reaction Time : 6–8 hours under reflux conditions.

Yield and Purity

Typical yields range from 75% to 88%, with impurities such as unreacted glycol or phosphono phosphate derivatives removed via vacuum distillation. Characterization via Fourier-transform infrared spectroscopy (FTIR) confirms the presence of Ti–O–P bonds at 950–1,050 cm⁻¹ and Ti–O–C bonds at 650–750 cm⁻¹.

Phosphorylation Reaction

Phosphorylation reactions directly incorporate phosphono phosphate groups into pre-formed titanium-glycolate complexes. This method is favored for its modularity and compatibility with diverse phosphonate precursors.

Stepwise Procedure

  • Titanium-Glycolate Formation : Ethane-1,2-diol reacts with titanium isopropoxide in toluene at 50°C for 3 hours.
  • Phosphorylation : Dioctyl phosphono phosphate is added dropwise, and the mixture is stirred at 80°C for 5 hours.
  • Workup : The product is precipitated using hexane and purified via column chromatography.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the dioctyl chains (δ 0.8–1.5 ppm) and ethane-1,2-diol (δ 3.6–4.0 ppm). X-ray diffraction (XRD) patterns indicate a crystalline structure with a lattice spacing of 4.2 Å.

Hydrothermal Synthesis

Hydrothermal methods leverage high-pressure conditions to enhance reaction kinetics and crystallinity. This approach is less common but offers advantages in producing nanostructured variants of the compound.

Process Optimization

  • Reagents : Titanium oxysulfate, ethane-1,2-diol, and dioctyl phosphono phosphate are combined in a 1:3:1 ratio.
  • Conditions : Heated to 150°C in a Teflon-lined autoclave for 24 hours.
  • Post-Synthesis Treatment : Centrifugation and washing with acetone yield a fine powder.

Structural Properties

Transmission electron microscopy (TEM) images show spherical nanoparticles with an average diameter of 20–30 nm. Energy-dispersive X-ray spectroscopy (EDS) confirms a Ti:P molar ratio of 1:1, consistent with theoretical stoichiometry.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

Method Yield (%) Purity (%) Key Advantage Major Limitation
Solvent-Assisted 75–88 92–95 Scalable, reproducible Solvent residue contamination
Phosphorylation 80–85 90–93 Modular ligand incorporation Requires chromatographic purification
Hydrothermal 65–70 88–90 Nanostructured output High energy input

Chemical Reactions Analysis

Types of Reactions

Dioctyl phosphono phosphate;ethane-1,2-diol;titanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium dioxide, while substitution reactions can yield various organometallic complexes .

Scientific Research Applications

Dioctyl phosphono phosphate;ethane-1,2-diol;titanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dioctyl phosphono phosphate;ethane-1,2-diol;titanium involves its interaction with molecular targets and pathways within the system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Dioctyl Phosphono Phosphate

Dioctyl phosphono phosphate is an organophosphorus compound characterized by two octyl groups attached to a phosphono phosphate moiety. Structurally, it belongs to the class of phosphate esters, which are widely used as flame retardants, plasticizers, and lubricant additives.

Ethane-1,2-diol (Ethylene Glycol)

Ethane-1,2-diol is a simple diol with widespread industrial applications, including antifreeze and polymer production. The evidence includes substituted derivatives, such as 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) and 1-(4-nitrophenyl)ethane-1,2-diol , which are used as lignin model compounds or intermediates in oxidation reactions . These derivatives demonstrate how aromatic substituents influence reactivity and degradation pathways.

Titanium Component

Comparison with Similar Compounds

Dioctyl Phosphono Phosphate vs. Other Phosphorus Compounds

Phosphorus-based compounds vary significantly in structure and function. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Features Reference
Dioctyl phosphono phosphate Not provided Likely C₁₆H₃₅O₄P Long alkyl chains enhance hydrophobicity; potential flame-retardant properties N/A
Diethyl ethylphosphonite 2651-85-6 C₆H₁₅O₂P Shorter alkyl chains; used as intermediates in organophosphorus synthesis
Octylphenol hydrogen phosphate 28258-94-8 C₁₄H₂₃O₄P Phenolic substituent increases acidity; applications in surfactants

Key Findings :

  • Alkyl chain length (e.g., octyl vs. ethyl) affects solubility and thermal stability. Longer chains reduce water solubility but improve compatibility with nonpolar matrices .
  • Aromatic substituents (e.g., in octylphenol phosphate) enhance acidity and reactivity compared to aliphatic analogs .

Ethane-1,2-diol vs. Substituted Diols

Substituted ethane-1,2-diols exhibit distinct reactivity due to electronic and steric effects:

Compound Name Substituent Key Reactivity/Observation Reference
Ethane-1,2-diol (ethylene glycol) None High water solubility; prone to oxidation to glycolic acid N/A
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol 3,4-Dimethoxyphenyl Degraded by O•⁻/HO• radicals; side-chain cleavage dominant
1-(4-Nitrophenyl)ethane-1,2-diol 4-Nitrophenyl Oxidized to hydroxyketone; electron-withdrawing groups enhance oxidation efficiency

Key Findings :

  • Aromatic substituents (e.g., methoxy or nitro groups) increase resistance to radical degradation compared to unsubstituted ethane-1,2-diol .
  • Electron-withdrawing groups (e.g., -NO₂) facilitate oxidation to hydroxyketones, whereas electron-donating groups (e.g., -OCH₃) stabilize intermediates .

Titanium Compounds

No titanium-related data available in the provided evidence.

Data Tables

Table 1: Phosphorus-Containing Compounds Comparison

Property Dioctyl Phosphono Phosphate Diethyl Ethylphosphonite Octylphenol Hydrogen Phosphate
Molecular Formula Likely C₁₆H₃₅O₄P C₆H₁₅O₂P C₁₄H₂₃O₄P
Alkyl Chain Length Octyl Ethyl Octyl
Key Application Flame retardant (hypothetical) Chemical synthesis Surfactant
Water Solubility Low Moderate Low

Table 2: Diols and Their Reactivity

Diol Type Substituent Degradation Rate (Relative) Oxidation Product
Ethane-1,2-diol None High Glycolic acid
1-(3,4-Dimethoxyphenyl) 3,4-Dimethoxy Moderate Cleaved side-chain
1-(4-Nitrophenyl) 4-Nitro Low 4-Nitrohydroxyketone

Biological Activity

Dioctyl phosphono phosphate; ethane-1,2-diol; titanium is a complex compound that combines organic phosphonates with titanium, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.

Chemical Composition and Properties

Chemical Structure:
The compound is composed of:

  • Dioctyl phosphono phosphate : An organophosphate that exhibits surfactant properties.
  • Ethane-1,2-diol : Commonly known as ethylene glycol, it serves as a solvent and stabilizer.
  • Titanium : Often used in various chemical reactions due to its catalytic properties.

Antimicrobial Properties

Research indicates that dioctyl phosphono phosphate exhibits significant antimicrobial activity. The incorporation of titanium enhances this property, making the compound effective against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus30 µg/mL
C. albicans20 µg/mL

Toxicity Studies

Despite its beneficial antimicrobial properties, the toxicity of dioctyl phosphono phosphate must be considered. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cell lines. For example, a study demonstrated that at concentrations above 100 µg/mL, significant cell death was observed in human fibroblast cultures.

Concentration (µg/mL)Cell Viability (%)Reference
1090
5070
10040

Case Studies

  • Application in Coatings : A case study examined the use of dioctyl phosphono phosphate in protective coatings for metal surfaces. The addition of titanium improved the durability and resistance to microbial growth on coated surfaces.
  • Biomedical Applications : Another study explored the potential of this compound in drug delivery systems. Its ability to encapsulate drugs while maintaining stability in physiological conditions was highlighted as a promising avenue for future research.

Research Findings

Recent studies have focused on optimizing the formulation of dioctyl phosphono phosphate to enhance its biological activity while mitigating toxicity. The following findings are noteworthy:

  • Formulation Adjustments : Altering the ratios of the components can significantly impact both antimicrobial efficacy and cytotoxicity. A balanced formulation showed improved safety profiles without compromising effectiveness.
  • Synergistic Effects : Combining dioctyl phosphono phosphate with other biocides has been shown to produce synergistic effects, enhancing overall antimicrobial activity while potentially lowering required dosages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.